N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
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Overview
Description
"N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide" is a compound with interesting properties and potential applications in various scientific fields. This compound belongs to the indolizine class and features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide" involves several steps:
Starting Materials: : The synthesis begins with commercially available starting materials.
Stepwise Reactions: : Through a series of stepwise reactions, each functional group is introduced sequentially.
Reaction Conditions: : Typical conditions include specific temperatures, solvents, and catalysts to facilitate each reaction step.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Optimization of Reaction Conditions: : Scaling up reactions while maintaining yield and purity.
Efficient Purification Methods: : Using techniques like crystallization or chromatography.
Safety and Environmental Considerations: : Ensuring reactions are safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Oxidizing agents can modify its functional groups.
Reduction: : Reducing agents can transform certain parts of the molecule.
Substitution: : Various nucleophiles or electrophiles can substitute parts of the molecule.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like lithium aluminum hydride or hydrogen gas.
Substitution Reagents: : Such as alkyl halides or acids.
Major Products Formed
The major products formed from these reactions can vary depending on the reaction conditions but generally involve modifications to the functional groups on the molecule.
Scientific Research Applications
This compound has applications in several scientific fields:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Investigated for potential therapeutic uses due to its unique structure.
Industry: : Used in the development of novel materials or chemicals.
Mechanism of Action
The mechanism of action of "N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide" involves:
Molecular Targets: : Specific proteins or enzymes that the compound interacts with.
Pathways Involved: : The biochemical pathways that are affected by this interaction, leading to a particular biological effect.
Comparison with Similar Compounds
When compared to other similar compounds, "N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide" stands out due to its unique difluoromethoxy and methoxy substituents, which can influence its chemical behavior and biological activity.
Similar Compounds
N-(2-Methoxyphenyl)indolizine-5-carboxamide
N-(2-Difluoromethoxyphenyl)indolizine-5-carboxamide
8-Oxo-5H-indolizine derivatives
Each of these compounds shares some structural similarities but also has unique features that distinguish them.
There you go—a thorough exploration of "this compound" from synthesis to applications. Anything more you want to delve into?
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-25-12-4-7-16(26-18(19)20)11(9-12)10-21-17(24)14-5-6-15(23)13-3-2-8-22(13)14/h2-4,7-9,14,18H,5-6,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJNMIZHBHZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)CNC(=O)C2CCC(=O)C3=CC=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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